Cbz-2,3-Dichloro-D-Phenylalanine

Description

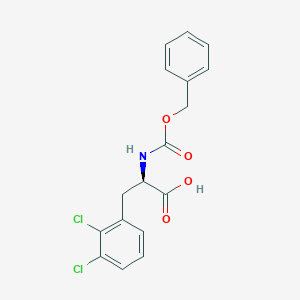

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

368.28 |

|---|---|

Origin of Product |

United States |

Cbz 2,3 Dichloro D Phenylalanine As a Building Block in Complex Molecular Architectures for Biochemical Studies

Construction of Modified Peptides and Peptidomimetics for Research

The incorporation of non-natural amino acids like Cbz-2,3-Dichloro-D-Phenylalanine into peptide chains is a key strategy for creating modified peptides and peptidomimetics with tailored properties. These synthetic peptides are instrumental in probing biological systems and overcoming the limitations of their natural counterparts.

Design Principles for Enhanced Biochemical Stability and Targeted Interactions

A primary challenge in the therapeutic use of natural peptides is their susceptibility to rapid degradation by proteases. The introduction of D-amino acids, such as D-phenylalanine derivatives, is a well-established strategy to confer resistance to enzymatic hydrolysis. nih.govnih.govnih.gov The D-configuration of this compound sterically hinders the binding of proteases, which are stereospecific for L-amino acids, thereby enhancing the metabolic stability and prolonging the half-life of the resulting peptide. nih.gov

Furthermore, the dichlorinated phenyl ring of this amino acid analog plays a crucial role in modulating intermolecular interactions. The chlorine atoms can alter the electronic and lipophilic character of the side chain, influencing how the peptide binds to its biological target. These halogen substitutions can lead to more specific and higher-affinity binding interactions, which is a critical aspect of designing targeted therapies. nih.gov The strategic placement of halogen atoms can enhance interactions with hydrophobic pockets in protein binding sites.

Incorporation into Peptide-Based Probes and Affinity Reagents

Peptide-based probes are essential tools for studying biological processes, and the unique properties of this compound can be harnessed in their design. By incorporating this amino acid into a peptide sequence, researchers can create probes with enhanced stability and specificity for their targets. These probes can be further modified with fluorescent tags or other reporter molecules to enable the detection and visualization of specific biomolecules within complex biological mixtures. nih.gov

The development of affinity reagents, such as those used in molecularly imprinted polymers (MIPs), can also benefit from the inclusion of modified amino acids. The specific chemical features of the amino acid side chain contribute to the formation of high-affinity binding sites. nih.gov The dichlorinated phenyl group of this compound can provide unique interaction points for the generation of selective MIPs for targeted protein capture and analysis. nih.gov

Utilization in Prodrug Design and Amino Acid Transport Research

The design of prodrugs that can efficiently cross cellular membranes and reach their intended targets is a major focus of pharmaceutical research. Amino acid transporters are often exploited for this purpose, and this compound serves as a valuable moiety in this context. uef.finih.govmdpi.com

Amino Acid Transporters (LAT1, LAT2, PEPT1, PEPT2) as Research Targets

The L-type amino acid transporters, LAT1 and LAT2, are crucial for the transport of large neutral amino acids across cell membranes, including the blood-brain barrier. nih.govsolvobiotech.comsolvobiotech.complos.org LAT1 is particularly overexpressed in many types of cancer cells, making it an attractive target for the delivery of anti-cancer drugs. plos.orgnih.gov Prodrugs designed to mimic the natural substrates of these transporters can achieve targeted delivery to these cells. uef.finih.govnih.gov

Studies on various phenylalanine analogs have provided insights into the structure-activity relationships governing their interaction with LAT1 and LAT2. The size and position of halogen substituents on the phenyl ring significantly influence the affinity and selectivity of these compounds for the transporters. nih.gov For instance, halogenation at the meta-position of the phenyl ring has been shown to improve LAT1 affinity. nih.gov

| Compound | Transporter Selectivity | Key Findings | Reference(s) |

| Phenylalanine Analogs | LAT1 vs. LAT2 | Halogen substitution on the phenyl ring influences affinity and selectivity. Meta-substitution can enhance LAT1 binding. | nih.gov |

| Ketoprofen-Phenylalanine Prodrugs | LAT1 | Aromatic amino acid conjugation facilitates LAT1-mediated transport across the blood-brain barrier. | uef.fimdpi.com |

| Valproic Acid-Phenylalanine Prodrugs | LAT1 | meta-substituted phenylalanine analogs showed higher LAT1 affinity and brain uptake compared to para-substituted versions. | nih.gov |

Modulation of Transport and Cellular Uptake Mechanisms

By incorporating this compound into a prodrug, it is possible to modulate its transport and cellular uptake. The dichlorinated phenyl ring can be optimized for high-affinity binding to a specific transporter, such as LAT1, thereby facilitating the entry of the attached drug into the target cells. nih.gov The Cbz protecting group can be designed for cleavage by intracellular enzymes, releasing the active drug at its site of action.

This strategy allows for the targeted delivery of therapeutics, potentially increasing their efficacy while minimizing systemic side effects. Research in this area focuses on understanding the precise molecular interactions between the prodrug and the transporter to design more efficient and selective drug delivery systems. nih.govuef.fi

Application in Macrocyclic Compounds and Other Complex Natural Product Analogs

Macrocyclization is a powerful strategy in medicinal chemistry to create conformationally constrained peptides and peptidomimetics with improved pharmacological properties. nih.govnih.govdp.tech The incorporation of modified amino acids like this compound can facilitate the synthesis of novel macrocyclic structures with unique biological activities.

The synthesis of these complex molecules often involves sophisticated chemical strategies, such as ring-closing metathesis or other cyclization reactions. nih.govnih.govrsc.orgnih.gov The presence of the dichlorinated phenyl ring in this compound can influence the conformational preferences of the resulting macrocycle, pre-organizing it for optimal binding to its target. This can lead to compounds with enhanced affinity, selectivity, and stability compared to their linear counterparts. The development of such complex natural product analogs holds promise for addressing challenging drug targets.

Role in Protein Engineering and Non-Natural Protein Synthesis

The introduction of non-natural amino acids into proteins is a powerful tool in protein engineering. This technique allows for the creation of proteins with novel properties, such as enhanced stability, altered catalytic activity, or the introduction of unique chemical handles for further modification. Chlorinated derivatives of phenylalanine, in particular, are of interest due to the unique chemical and physical properties imparted by the chlorine atoms.

While specific data for this compound is elusive, the general principles of using protected amino acids in peptide synthesis are well-established. The Carboxybenzyl (Cbz) group is a widely used protecting group for the amine function of amino acids during peptide synthesis. It is typically stable under various coupling conditions and can be removed by catalytic hydrogenation.

The incorporation of D-amino acids, such as D-phenylalanine derivatives, into peptides can significantly increase their resistance to proteolytic degradation, a crucial attribute for therapeutic peptides. The dichloro-substitution on the phenyl ring is expected to further modulate the electronic and steric properties of the amino acid, potentially influencing protein folding, stability, and intermolecular interactions.

However, without specific examples from peer-reviewed studies or patents detailing the successful incorporation of this compound into proteins and characterizing the resulting constructs, any further discussion would be speculative. The creation of informative data tables, as requested, is not feasible due to the absence of quantitative research findings.

Further research and publication in accessible scientific journals are necessary to fully elucidate the potential of this compound as a valuable tool in the fields of protein engineering and the synthesis of non-natural proteins.

Investigation of Biological Activity and Mechanistic Insights Through Cbz 2,3 Dichloro D Phenylalanine Derivatives

Enzyme Inhibition Studies and Biochemical Pathway Modulation

The strategic design of inhibitors targeting crucial enzymes is a cornerstone of therapeutic development. Cbz-2,3-Dichloro-D-Phenylalanine has served as a scaffold for developing potent inhibitors for a range of enzymes, demonstrating its versatility in impacting diverse biochemical pathways.

Inhibition of Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govmdpi.comfrontiersin.org The development of inhibitors against Mpro has been a major focus of research to combat COVID-19. nih.govresearchgate.net These inhibitors can be classified based on their chemical structure and their mechanism of action, which often involves forming a covalent bond with a cysteine residue in the enzyme's active site. mdpi.com

Derivatives of this compound have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). Research has shown that specific structural modifications can lead to potent inhibition. For instance, some novel inhibitors have demonstrated high efficacy in Mpro inhibition, with IC50 values indicating strong inhibitory potential. nih.gov The binding of these inhibitors to the protease is stabilized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

| Inhibitor | Target | IC50 Value (µM) |

| MPI108 | SARS-CoV-2 Mpro | 0.025 |

| Nirmatrelvir | SARS-CoV-2 Mpro | 0.066 |

| MPI105 | SARS-CoV-2 Mpro | 0.039 |

| GC376 | SARS-CoV-2 Mpro | 0.89 |

| Ensitrelvir | SARS-CoV-2 Mpro | 0.013 |

Modulation of Amino Acid Decarboxylases

Aromatic amino acid decarboxylases are involved in the synthesis of important flavor and aroma compounds in plants, such as 2-phenylethanol (B73330) and 2-phenylacetaldehyde, which are derived from phenylalanine. nih.gov The proposed pathway involves the decarboxylation of phenylalanine to produce phenethylamine, which is then converted to these volatile compounds. nih.gov

Research into the mutation of specific residues in amino acid decarboxylases, such as the substitution of tyrosine with phenylalanine in dopa decarboxylase, has revealed significant changes in enzyme function. nih.gov This particular mutation converts the enzyme into a decarboxylation-dependent oxidative deaminase, altering its catalytic activity. nih.gov While direct studies on this compound's effect on these enzymes are not extensively documented, the known interactions of similar phenylalanine derivatives suggest a potential for modulation.

Effects on Glutathione-S-Transferases

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification and cellular protection against oxidative stress. mdpi.com They play a role in the biotransformation of various compounds, including drugs like dichloroacetate (B87207) (DCA). researchgate.netnih.gov The inhibition of GSTs has been explored as a therapeutic strategy in cancer, as some GST isoenzymes are overexpressed in tumor cells and contribute to drug resistance. nih.gov

The catabolism of phenylalanine and tyrosine produces compounds that are substrates for GSTs. researchgate.net While direct inhibition of GSTs by this compound has not been the primary focus of available research, the structural similarity to substrates and known inhibitors suggests a potential for interaction. For example, derivatives of 7-nitro-2,1,3-benzoxadiazole have been identified as potent inhibitors of GST P1-1, inducing apoptosis in cancer cell lines. nih.gov Furthermore, studies have identified novel antiplasmodial compounds that target the GST of the malaria parasite Plasmodium berghei. frontiersin.org

Perturbation of Specific Biosynthetic Pathways (e.g., Pantothenate Biosynthesis)

The biosynthesis of L-phenylalanine is a well-established microbial process, and this amino acid serves as a precursor for a wide array of valuable compounds. nih.gov Metabolic engineering and synthetic biology have been employed to enhance the production of L-phenylalanine and its derivatives. nih.gov These derivatives have applications in various industries, including food, medicine, and cosmetics. nih.gov While there is no specific information available directly linking this compound to the perturbation of pantothenate biosynthesis, the broader context of engineering phenylalanine pathways suggests that introducing such a modified amino acid could potentially influence related metabolic routes.

Research on Furin Inhibition and Cellular Differentiation Processes

Furin, a proprotein convertase, is a crucial enzyme involved in the processing of a wide range of precursor proteins, including those of viruses and bacteria, as well as growth factors and receptors in human cells. nih.govnih.gov Its role in activating the spike protein of SARS-CoV-2 has made it a significant target for antiviral research. nih.gov Inhibiting furin can prevent the maturation of these proteins, thereby blocking viral entry and replication. nih.govnih.gov

Small molecule inhibitors of furin have been developed, with some showing promising activity. nih.gov For example, a compound with a 1,3-thiazol-2-ylaminosulfonyl scaffold was identified as a novel furin inhibitor with an IC50 value of 17.58 µM. nih.gov Although direct studies on this compound as a furin inhibitor are limited, its nature as a modified amino acid derivative places it within the class of molecules that could be explored for such activity.

Receptor Binding and Ligand-Receptor Interaction Studies

The interaction of small molecules with cellular receptors is fundamental to pharmacology. This compound and its analogs have been studied for their potential to bind to various receptors. The carboxybenzyl (Cbz) group is frequently used as a protecting group for the amine functionality in the synthesis of peptides and other bioactive molecules. spectrumchemical.com

Analysis of Hydrophobic and Steric Interactions in Binding

The binding affinity of a ligand to its receptor is a complex interplay of various non-covalent interactions, with hydrophobic and steric forces playing a pivotal role. In the case of this compound derivatives, the dichlorinated phenyl ring is a key determinant of these interactions. The chlorine atoms increase the lipophilicity of the aromatic ring, enhancing hydrophobic interactions with complementary nonpolar pockets within a receptor's binding site. These interactions are crucial for the initial recognition and stabilization of the ligand-receptor complex. nih.gov

The positioning of the chlorine atoms at the 2 and 3 positions of the phenyl ring introduces specific steric constraints. The bulkiness of these atoms can influence the orientation of the molecule within the binding pocket, favoring conformations that maximize favorable contacts while minimizing steric clashes. Studies on related halogenated phenylalanine analogs have shown that the size and position of the halogen group can significantly impact binding affinity. For instance, research on the L-type amino acid transporter 1 (LAT1) has revealed a preference for larger halogen groups at certain positions, suggesting the presence of a accommodating hydrophobic subpocket. nih.gov While this research did not specifically test the 2,3-dichloro substitution, it underscores the importance of both the size and location of halogen substituents in modulating hydrophobic and steric interactions.

The Cbz group also contributes significantly to the molecule's steric bulk and hydrophobicity. This large, aromatic protecting group can engage in additional hydrophobic and π-π stacking interactions within the binding site, further anchoring the ligand. The interplay between the dichlorinated phenyl ring and the Cbz group creates a unique three-dimensional profile that dictates how the molecule fits into and interacts with its biological target.

Investigation of Selective Ligand-Receptor Recognition

The specific pattern of substitution on the phenylalanine scaffold is critical for achieving selective recognition by a particular receptor. The 2,3-dichloro substitution pattern on the D-enantiomer of phenylalanine, combined with the Cbz group, presents a distinct set of chemical features that can be exploited for targeted drug design. This specificity arises from the precise complementarity between the ligand and the receptor's binding site.

Studies on endomorphin-2, an opioid peptide containing phenylalanine, have demonstrated that the aromaticity of the phenyl group is a primary determinant of receptor binding strength. nih.gov By extension, the altered electronic properties of the dichlorinated phenyl ring in this compound would be expected to influence its interaction with target receptors. Furthermore, research on phenylalanine-derived CCR3 receptor antagonists has highlighted the potential to develop highly potent and selective ligands through modifications of the phenylalanine core. nih.gov

The investigation of halogenated phenylalanine derivatives as inhibitors of the LAT1 transporter provides a compelling example of selective recognition. These studies have shown that both the size and position of the halogen atom are critical for specificity. For example, bulkier halogens at the ortho (position 2) enhance affinity for LAT1 without significantly altering interactions with the related LAT2 transporter. nih.gov This suggests that the 2,3-dichloro substitution pattern could confer a high degree of selectivity for specific biological targets that possess a binding pocket amenable to this particular arrangement of hydrophobic and steric features.

Structure-Activity Relationship (SAR) Investigations of Halogenated Phenylalanines

The general principle of SAR is that even minor changes to a molecule's structure can lead to significant changes in its biological activity. nih.gov This is often due to alterations in how the molecule interacts with its biological target. For halogenated compounds, the position and nature of the halogen substituent are key variables in SAR studies.

Positional Isomerism and Electronic Effects of Chlorine Substituents

The location of the chlorine atoms on the phenyl ring has a profound impact on the molecule's electronic properties and, consequently, its biological activity. The introduction of chlorine atoms, which are electronegative, withdraws electron density from the aromatic ring, altering its charge distribution and reactivity. eurochlor.org This can influence the strength of interactions such as hydrogen bonds and π-π stacking.

Research on halogenated phenylalanine analogs has demonstrated the importance of positional isomerism. A study on the interaction of halogenated phenylalanines with the LAT1 transporter showed that substitution at the meta position (position 3) increased affinity in a manner that correlated with the size of the halogen. nih.gov Conversely, ortho substitution (position 2) also led to high affinity, indicating the presence of a hydrophobic pocket that can accommodate substituents at this position. nih.gov While this study did not specifically examine the 2,3-dichloro combination, it highlights that the biological response is highly sensitive to the precise placement of the halogen atoms. The electronic effects of two chlorine atoms at the 2 and 3 positions would create a unique electronic profile that would be distinct from monosubstituted or other disubstituted isomers.

The following table summarizes the observed effects of halogen position on the inhibitory activity (Ki) of phenylalanine derivatives against the LAT1 transporter, illustrating the impact of positional isomerism.

| Compound | Halogen Position | LAT1 Ki (µM) |

| 2-F-Phe | Ortho | 29 |

| 3-F-Phe | Meta | 100 |

| 4-F-Phe | Para | 100 |

| 2-Cl-Phe | Ortho | 14 |

| 3-Cl-Phe | Meta | 48 |

| 4-Cl-Phe | Para | 80 |

| Data adapted from a study on halogenated phenylalanine analogs. nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry is a critical factor in determining the biological activity of chiral molecules. libretexts.org Biological systems, such as enzymes and receptors, are themselves chiral and therefore can differentiate between the enantiomers of a chiral ligand. libretexts.orgnih.gov The D-configuration of this compound is a key structural feature that will dictate its interaction with biological targets.

Often, only one enantiomer of a drug is biologically active, as it is the only one that can correctly orient itself within the chiral binding site of its target to elicit a response. libretexts.orgunito.it The other enantiomer may be inactive or, in some cases, may have a different or even undesirable activity. For amino acid derivatives, the stereochemistry at the alpha-carbon is crucial for recognition by transporters and enzymes. For example, the uptake of acivicin (B1666538) and its derivatives has been shown to be mediated by the L-amino acid transport system, resulting in significant differences in the antiplasmodial activity of its stereoisomers. nih.govnih.gov

Therefore, the D-configuration of this compound suggests that it will interact differently with biological systems compared to its L-enantiomer. It may be recognized by specific transporters or receptors that have a preference for D-amino acids, or it may exhibit reduced affinity for targets that preferentially bind L-amino acids. The stereochemical arrangement of the carboxyl, amino, and dichlorophenyl side chain groups creates a specific three-dimensional shape that is essential for its biological activity.

Advanced Computational and In Silico Modeling for Mechanistic Elucidation

In recent years, computational and in silico modeling techniques have become indispensable tools for understanding the molecular mechanisms of drug action. nih.gov These methods allow researchers to visualize and analyze ligand-target interactions at an atomic level, providing insights that can guide the design of more potent and selective drugs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to explore the binding modes of potential drug candidates and to estimate their binding affinity. nih.gov For this compound, molecular docking simulations can provide valuable information about how it interacts with a specific biological target.

A typical molecular docking study involves generating a three-dimensional model of the ligand and the target receptor. The ligand is then computationally "docked" into the binding site of the receptor in various conformations and orientations. A scoring function is used to evaluate the goodness of fit for each pose, with lower scores generally indicating a more favorable binding interaction. nih.gov

For example, a molecular docking study of a dichlorinated benzamide (B126) derivative with the enzyme dihydrofolate reductase (DHFR) revealed a strong binding affinity, with a calculated free energy of binding (ΔG) of -9.0 kcal/mol. scispace.com This study demonstrated the formation of specific hydrogen bonds and hydrophobic interactions between the dichlorinated ligand and the enzyme's active site. scispace.com While this was not the exact compound of interest, it illustrates how docking studies can elucidate the binding mode of chlorinated aromatic compounds.

A hypothetical docking simulation of this compound into a target binding site could reveal the following:

Hydrophobic interactions: The dichlorophenyl ring and the benzyl (B1604629) group of the Cbz moiety could be predicted to occupy hydrophobic pockets within the receptor.

Hydrogen bonding: The amide and carboxyl groups of the phenylalanine backbone could form hydrogen bonds with key amino acid residues in the binding site.

The table below provides an example of the kind of data that can be generated from a molecular docking study, showing the predicted binding affinities and key interacting residues for a series of ligands.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Ligand A | -8.5 | Tyr100, Phe258, Arg292 |

| Ligand B | -9.2 | Val82, Leu198, Trp310 |

| This compound (Hypothetical) | -9.5 | Hydrophobic pocket residues, H-bond donors/acceptors |

| This table is for illustrative purposes only. |

By providing a detailed picture of the ligand-target interactions, molecular docking simulations can offer a rational basis for the observed biological activity of this compound and can guide the future design of even more effective derivatives.

Quantum Chemical Calculations to Predict Reactivity and Conformation

Quantum chemical calculations, particularly methods rooted in density functional theory (DFT), serve as powerful predictive tools in the study of molecular systems. These computational approaches are instrumental in elucidating the electronic structure, conformational preferences, and reactivity of complex organic molecules, including derivatives of this compound. By modeling the molecule at the atomic level, researchers can gain insights into its intrinsic properties that govern its behavior in chemical reactions and biological systems.

The conformational landscape of a molecule is a critical determinant of its biological activity. For derivatives of this compound, theoretical calculations can map out the potential energy surface, identifying the most stable three-dimensional arrangements of the atoms. This involves the systematic rotation of dihedral angles within the molecule to locate energy minima. The resulting conformational analysis helps in understanding how the molecule might bind to a biological target, such as an enzyme or receptor.

Furthermore, quantum chemical calculations provide a means to predict the reactivity of these compounds. By analyzing the distribution of electron density, it is possible to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other reagents and for understanding its metabolic fate. Parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps are key indicators of a molecule's reactive sites.

While specific quantum chemical studies on this compound are not extensively available in public literature, the principles of such analyses on analogous phenylalanine derivatives are well-established. For instance, computational studies on halogenated and protected amino acids have demonstrated how substituents on the phenyl ring and the nature of the amino-protecting group influence the molecule's conformational stability and electronic properties. These studies provide a theoretical framework that could be applied to this compound to predict its behavior and guide experimental investigations.

Emerging Research Directions and Future Perspectives

Exploration of Novel Biochemical Targets for Cbz-2,3-Dichloro-D-Phenylalanine Derivatives

The incorporation of halogen atoms and a Cbz group into the D-phenylalanine scaffold creates a molecule with the potential to interact with a variety of biological targets in a highly specific manner. Research into derivatives of Cbz-phenylalanine and other halogenated phenylalanines has revealed several promising areas of investigation.

One key area of exploration is the inhibition of enzymes. For instance, derivatives of N-(carbobenzyloxy)-l-phenylalanine have been identified as potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and a validated target in cancer therapy. nih.gov Molecular docking studies have suggested that these compounds can effectively bind to the active site of the enzyme. nih.gov Furthermore, benzothiazole (B30560) conjugates incorporating phenylalanine have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA V. nih.gov The substitution pattern on the benzothiazole ring, in conjunction with the phenylalanine moiety, was found to be critical for the inhibitory potency. nih.gov

Another promising avenue is the targeting of membrane transport proteins. Halogenated tyrosine and phenylalanine derivatives have been shown to interact with the organic anion transporter 1 (OAT1), a protein involved in the renal excretion of various compounds. nih.gov This interaction is sensitive to the position of the halogen and the presence of other functional groups on the aromatic ring. nih.gov Additionally, substituted 4-(OBz)phenylalanine derivatives have been synthesized and evaluated as blockers of N-type voltage-activated calcium channels (VACCs), which are implicated in pain and stroke. nih.gov

The influence of halogenated phenylalanine derivatives on protein aggregation is also a significant area of research. Studies on the amyloidogenic hexapeptide NFGAIL, a segment of the human islet amyloid polypeptide (hIAPP), have shown that the incorporation of halogenated phenylalanine can modulate the kinetics of amyloid fibril formation. nih.gov The hydrophobicity conferred by the halogen atoms appears to accelerate aggregation. nih.gov This has implications for the development of therapeutic strategies for amyloid-related diseases.

Table 1: Investigated Biochemical Targets for Phenylalanine Derivatives

| Target Class | Specific Target | Type of Phenylalanine Derivative | Observed Effect | Reference(s) |

| Enzymes | Topoisomerase IIα | N-(carbobenzyloxy)-l-phenylalanine derivatives | Potent inhibition | nih.gov |

| Enzymes | Carbonic Anhydrase (hCA II, hCA V) | Benzothiazole-phenylalanine conjugates | Inhibition in the low micromolar range | nih.gov |

| Transporters | Organic Anion Transporter 1 (OAT1) | Halogenated tyrosine/phenylalanine derivatives | Interaction and transport | nih.gov |

| Ion Channels | N-type Voltage-Activated Calcium Channels | Substituted 4-(OBz)phenylalanine derivatives | Channel blockade | nih.gov |

| Peptides | Amyloidogenic peptides (e.g., NFGAIL) | Halogenated phenylalanine derivatives | Modulation of aggregation kinetics | nih.gov |

Development of Advanced Methodologies for Studying Biochemical Transformations

A deeper understanding of the biochemical roles of this compound necessitates the use of sophisticated analytical techniques to characterize its synthesis, purity, and interactions with biological systems.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of Cbz-phenylalanine derivatives. It is routinely used to monitor the progress of chemical reactions during their synthesis and to determine the purity of the final products. mdpi.com Studies have also investigated the retention behavior of N-Cbz-D-phenylalanine using different mobile phase modifiers, such as ionic liquids, to optimize separation methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. Both 1H and 13C NMR are used to confirm the chemical structure of Cbz-phenylalanine derivatives. chemicalbook.comchemicalbook.comscispace.com Solid-state NMR has been employed to study the conformation and intermolecular interactions of these molecules in crystalline form. scispace.com Multinuclear NMR has also been used to investigate the behavior of Cbz-D-phenylalanine-containing peptides within phospholipid bilayers, providing insights into their membrane-destabilizing effects. nih.gov

Mass spectrometry (MS) is crucial for the structural characterization of phenylalanine derivatives and the peptides into which they are incorporated. researchgate.netmdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS and tandem MS (MS/MS) can be used to determine the molecular weight and sequence of copolymers containing these modified amino acids. mdpi.com

Integration with High-Throughput Screening and Omics Technologies in Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds against specific biological targets. The unique structural features of this compound make it an attractive candidate for inclusion in such libraries. The knowledge gained from studies on its biochemical targets, as discussed in section 5.1, can inform the design of targeted HTS campaigns. For example, libraries of this compound-containing compounds could be screened against panels of enzymes like topoisomerases or carbonic anhydrases, or against cell lines expressing specific ion channels or transporters.

The integration of "omics" technologies, such as proteomics and metabolomics, can provide a more comprehensive understanding of the cellular effects of this compound. For instance, treating cells with this compound and subsequently analyzing changes in the proteome or metabolome could help to identify novel biochemical pathways and off-target effects.

Theoretical Frameworks for Predicting Pharmacological Profiles of Modified Amino Acids

Computational and theoretical methods play an increasingly important role in predicting the pharmacological profiles of modified amino acids like this compound, thereby guiding their design and optimization.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a protein target. This approach has been successfully applied to understand the interactions between N-(carbobenzyloxy)-l-phenylalanine derivatives and topoisomerase IIα. nih.gov Such studies can help to rationalize observed structure-activity relationships and guide the synthesis of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity. For halogenated phenylalanine derivatives, properties such as hydrophobicity, which can be calculated computationally, have been shown to correlate with their effects on peptide aggregation. nih.gov

Contributions to Fundamental Understanding of Biological Recognition and Catalysis

The study of this compound and its analogs contributes significantly to our fundamental understanding of molecular recognition and enzymatic catalysis. By introducing specific modifications to the phenylalanine structure, researchers can probe the requirements for binding and activity at a given biological target.

The use of halogenated phenylalanine derivatives in studies of enzyme inhibition, such as with carbonic anhydrase and topoisomerase IIα, provides insights into the nature of the enzyme's active site and the types of interactions that are critical for substrate binding and catalysis. nih.govnih.gov Similarly, the investigation of their interactions with transport proteins like OAT1 helps to elucidate the structural determinants of substrate specificity for these transporters. nih.gov

Furthermore, the incorporation of these modified amino acids into peptides serves as a powerful tool to study protein-protein interactions and the process of protein folding and aggregation. The observation that halogenation of phenylalanine can modulate amyloid formation highlights the critical role of specific intermolecular forces in these processes. nih.gov As building blocks for peptidomimetics, these unnatural amino acids offer a way to create novel molecular structures with tailored biological activities. evitachem.comnih.gov

Q & A

Q. What are the recommended synthetic routes for Cbz-2,3-Dichloro-D-Phenylalanine, and what critical parameters influence yield?

Answer: The synthesis typically involves sequential halogenation and protection steps:

Halogenation : Start with D-phenylalanine. Introduce chlorine atoms at the 2 and 3 positions of the phenyl ring via electrophilic aromatic substitution using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperature (0–25°C) .

Cbz Protection : Protect the amino group using carbobenzyloxy (Cbz) chloride in a biphasic system (e.g., water/dichloromethane) with a base (e.g., NaHCO₃) to maintain pH >3. Reaction time (~4–6 hours) and stoichiometry (1.2–1.5 equivalents of Cbz-Cl) are critical to avoid overprotection .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yields range from 60–75% depending on halogenation efficiency.

Key Challenges : Competing side reactions during halogenation (e.g., over-chlorination) and racemization at the chiral center during protection.

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

Answer:

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry confirms molecular weight (expected [M+H]⁺ ~367.2 Da) and purity (>95%) .

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies chlorine substitution patterns (e.g., aromatic proton splitting at δ 7.2–7.5 ppm) and Cbz group signals (δ 5.1 ppm for CH₂, δ 7.3–7.4 ppm for benzyl protons) .

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to verify D-configuration. Compare retention times with L-enantiomer standards .

Q. What stability considerations are critical for handling this compound in aqueous and organic solvents?

Answer:

- Aqueous Solutions : Hydrolytically stable at pH 4–7 but degrades under strongly acidic (pH <2) or basic (pH >9) conditions, with cleavage of the Cbz group. Store at 4°C in lyophilized form .

- Organic Solvents : Stable in DMSO, DMF, or dichloromethane for ≤72 hours at room temperature. Avoid prolonged exposure to light (UV degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Answer: Discrepancies often arise from:

- Purity Variance : Validate compound purity via HPLC and elemental analysis. Trace impurities (e.g., dehalogenated byproducts) may skew bioassay results .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For enzyme inhibition studies, confirm substrate specificity using kinetic assays (e.g., Michaelis-Menten plots) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR (COSY, HSQC) to rule out regioisomeric or stereochemical errors .

Q. What computational strategies support the design of this compound derivatives with enhanced receptor binding?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., kinase active sites). Focus on chlorine’s electron-withdrawing effects and Cbz group hydrophobicity .

- QSAR Modeling : Train models on halogenated phenylalanine datasets to predict bioactivity. Key descriptors include Cl substituent positions, logP, and polar surface area .

- MD Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts using VMD or PyMOL .

Q. How can enantiomeric purity be maintained during solid-phase peptide synthesis (SPPS) using this compound?

Answer:

- Coupling Conditions : Use HATU or HOBt/DIC activation to minimize racemization. Maintain reaction temperature ≤0°C and pH 7–8 .

- Resin Selection : Employ low-swelling resins (e.g., Wang resin) to reduce steric hindrance during amino acid incorporation.

- Monitoring : Perform Kaiser tests after each coupling step and validate via MALDI-TOF MS for sequence integrity .

Q. What analytical methods differentiate this compound from its ortho/meta-substituted analogs?

Answer:

- XRD Analysis : Compare crystal packing and dihedral angles between phenyl and carboxyl groups. Chlorine positions alter unit cell parameters .

- IR Spectroscopy : Identify C-Cl stretching vibrations (540–580 cm⁻¹) and Cbz carbonyl peaks (1690–1710 cm⁻¹). Peak splitting indicates substitution patterns .

- Tandem MS/MS : Fragment ions (e.g., m/z 198.1 for Cbz group loss) provide positional isomer differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.